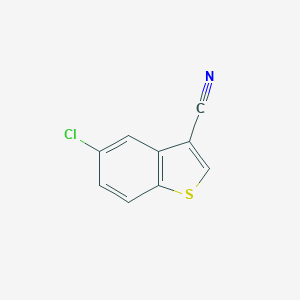

5-Chloro-1-benzothiophene-3-carbonitrile

Description

Significance of Benzothiophene (B83047) Scaffolds in Modern Medicinal Chemistry

Benzothiophene, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, represents a privileged scaffold in medicinal chemistry. nih.govresearchgate.net This structural motif is of great interest due to its structural similarity to active compounds, providing a robust framework for the development of new and potent lead molecules in drug design. nih.govresearchgate.net The versatility of the benzothiophene core allows for extensive functionalization, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting derivatives. numberanalytics.com This adaptability makes it an attractive starting point for creating diverse libraries of compounds for biological screening. rsc.org The inherent properties of this scaffold, including its planarity and aromaticity, contribute to its ability to interact with various biological targets. numberanalytics.com

Pharmacological Relevance of Benzothiophene Derivatives

The benzothiophene nucleus is a key component in a wide array of compounds exhibiting significant biological activities. rsc.org Its derivatives have been extensively investigated and have shown a broad spectrum of pharmacological effects. benthamdirect.comijpsjournal.com This has led to the development of several clinical drugs containing this scaffold, used to treat a variety of diseases. researchgate.netrsc.org The interest among medicinal chemists in the structure-activity relationships (SAR) of benzothiophenes has spurred the discovery of lead molecules for numerous therapeutic areas. nih.govresearchgate.net

Interactive Table: Pharmacological Activities of Benzothiophene Derivatives Below is an interactive table summarizing the diverse therapeutic areas where benzothiophene derivatives have shown potential. Use the search bar to filter activities.

| Pharmacological Activity |

| Anticancer |

| Anti-inflammatory |

| Antimicrobial |

| Antidiabetic |

| Anticonvulsant |

| Antioxidant |

| Anti-tubercular |

| Analgesic |

| Anti-leishmanial |

| Antifungal |

| Antimalarial |

| Neuroprotective |

| Anti-HIV |

| Anti-Parkinson |

This table is populated with data from multiple sources. nih.govresearchgate.netrsc.orgbenthamdirect.comijpsjournal.comnih.gov

Overview of Halogenated Benzothiophene-3-carbonitrile as a Research Target

The introduction of specific functional groups onto the benzothiophene scaffold, such as halogens and nitriles, is a key strategy in medicinal chemistry to fine-tune molecular properties. Halogenation, the addition of atoms like chlorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The carbonitrile group (-C≡N) is a versatile functional group that can act as a hydrogen bond acceptor and is often used as a precursor for other chemical transformations.

The combination of a chloro-substituent and a carbonitrile group on the benzothiophene framework, as seen in 5-Chloro-1-benzothiophene-3-carbonitrile, creates a research target with distinct chemical reactivity and potential for biological activity. This specific arrangement of functional groups makes it a valuable intermediate for synthesizing more complex, substituted benzothiophene derivatives. mdpi.com

Current Research Landscape for this compound

This compound is primarily recognized in the current research landscape as a specialized chemical intermediate. Its value lies in its utility for constructing more elaborate molecules. For instance, research into novel chalcone (B49325) derivatives with potential antimicrobial activity has utilized related structures like 5-chlorothiophene as a foundational component. researchgate.net Similarly, studies focused on creating new antibacterial agents have involved the synthesis of various substituted benzo[b]thiophenes, highlighting the importance of intermediates that allow for structural diversification. mdpi.comnih.gov

While direct pharmacological studies on this compound itself are not extensively documented in mainstream literature, its role as a precursor is implicit in the broader effort to develop new benzothiophene-based therapeutic agents. The presence of the reactive nitrile group and the modifying chloro-substituent makes it a key piece in synthetic pathways aimed at discovering new bioactive compounds. semanticscholar.org

Interactive Table: Chemical Properties of this compound This table provides key identifiers and properties for the compound.

| Property | Value |

| CAS Number | 16296-79-0 |

| Molecular Formula | C₉H₄ClNS |

| Molecular Weight | 193.65 g/mol |

| IUPAC Name | This compound |

| SMILES | ClC1=CC=C2SC=C(C#N)C2=C1 |

| InChIKey | SXWOPXJSURXXCM-UHFFFAOYSA-N |

Data sourced from chemical databases. chemicalbook.commatrix-fine-chemicals.comechemi.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWOPXJSURXXCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379823 | |

| Record name | 5-chloro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16296-79-0 | |

| Record name | 5-chloro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Chemical Transformations of 5 Chloro 1 Benzothiophene 3 Carbonitrile

Mechanistic Investigations of Benzothiophene (B83047) Formation

The synthesis of the benzothiophene ring system is fundamentally reliant on the formation of a critical carbon-sulfur (C-S) bond followed by a cyclization event to construct the fused thiophene (B33073) ring.

C-S Bond Formation Mechanisms

The construction of the benzothiophene skeleton often involves the intramolecular formation of an aryl-sulfur bond. Various transition-metal-catalyzed methods have been developed to facilitate this key step. For instance, Ullmann-type C-S coupling reactions, often employing copper catalysts, can forge the necessary bond from appropriate precursors. organic-chemistry.org Palladium-catalyzed reactions have also proven effective, enabling the pairing of intramolecular C-S bond formation with other C-C bond-forming reactions like Suzuki-Miyaura or Heck couplings in a single pot. rsc.org

Another approach utilizes thiourea (B124793) as a surrogate for dihydrosulfide in domino reactions that involve C-S bond formation, cross-coupling, and cyclization to yield benzothiophene structures. organic-chemistry.org Radical-based mechanisms offer an alternative pathway, where cyclization of a thioenol precursor can be initiated to form the aryl-S bond. rsc.org

Below is a table summarizing various catalytic systems employed in the C-S bond formation for benzothiophene synthesis.

| Catalyst/Reagent System | Precursor Type | Reaction Type | Reference |

| Copper (I) Iodide (CuI) / 1,10-phenanthroline | (2-iodobenzyl)triphenylphosphonium bromide & thiocarboxylic acids | Ullmann-type C-S coupling / Wittig | organic-chemistry.org |

| Palladium Catalyst | gem-dibromoethenyl-substituted thiophenol | Intramolecular C-S coupling / C-C coupling | rsc.org |

| Thiourea | (Appropriate aryl and sulfur precursors) | Domino C-S bond formation/cyclization | organic-chemistry.org |

| Iodine (I₂) | Substituted thiophenols & alkynes | Cascade radical annulation | organic-chemistry.org |

Cyclization Pathways (e.g., Nucleophilic Attack, Intramolecular Cyclization)

Following the establishment of the key precursors, the final ring-closing step is critical. Intramolecular cyclization is a common and efficient strategy for constructing the benzothiophene ring system. chemicalbook.com This process can occur through several mechanistic routes.

In one common pathway, a thioenolate moiety, generated via base-mediated condensation of an arylacetonitrile, undergoes an intramolecular nucleophilic attack on an aryl ring to displace a leaving group (such as a halogen) and form the thiophene ring. rsc.org Alternatively, precursors like arylmercapto acetals can be cyclized under gas-phase conditions using catalysts such as ZnCl₂-impregnated montmorillonite or in solution with catalysts like Amberlyst A-15. chemicalbook.com

A unique approach developed by Knochel and coworkers involves an intramolecular C-C bond-forming cyclization. rsc.org In this method, an ortho-alkynylthioaryl bromide is converted into a benzothiophen-2-ylmagnesium species through a sequence of halogen-metal exchange and copper-catalyzed intramolecular carbomagnesiation. rsc.org Another strategy involves the 6π-electrocyclization of intermediates derived from twofold Heck reactions on 2,3-dibromothiophene, which ultimately yields the benzo-fused ring system. researchgate.net

C-H Functionalization Mechanisms

Direct C-H functionalization has emerged as a powerful tool for modifying the benzothiophene core, avoiding the need for pre-functionalized starting materials. The reactivity and regioselectivity of these transformations are governed by the specific mechanistic pathway.

Electrophilic Aromatic Substitution (SEAr) Pathways

Benzothiophenes readily undergo electrophilic aromatic substitution (SEAr), with the thiophene ring being significantly more reactive than the fused benzene (B151609) ring. chemicalbook.comchegg.com The reaction proceeds via a two-step mechanism. First, the aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺) to form a positively charged carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. wikipedia.orgmasterorganicchemistry.com

For the benzothiophene ring system, electrophilic attack preferentially occurs at the C3 position. chemicalbook.comchegg.com This selectivity is due to the greater stabilization of the carbocation intermediate when the positive charge is delocalized without disrupting the aromaticity of the adjacent benzene ring.

Concerted Metalation-Deprotonation (CMD) Pathways

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for transition-metal-catalyzed C-H activation, particularly with high-valent, late transition metals such as Palladium(II). wikipedia.org Unlike other mechanisms such as oxidative addition, the CMD pathway involves a single transition state where the C-H bond is cleaved and a new carbon-metal bond is formed simultaneously. wikipedia.org This process is facilitated by a base, typically a carboxylate or carbonate, which assists in the deprotonation of the substrate. wikipedia.orgpanchakotmv.ac.in

Computational and experimental studies have established CMD as a low-energy pathway for the activation of aryl C-H bonds. wikipedia.org A variant of this mechanism, termed electrophilic CMD (eCMD), has been proposed for reactions involving electron-rich substrates. amazonaws.comnih.gov In the eCMD transition state, C-H bond breaking lags behind C-metal bond formation, leading to an enhanced buildup of positive charge on the substrate, which favors reactions at π-basic sites. amazonaws.comnih.gov The breadth of substrates whose reactivity can be explained by the CMD model suggests it is a widespread mechanism in palladium-catalyzed direct arylation reactions. nih.gov

Heck-Type Processes and Kinetic Evidence

Heck-type reactions provide a powerful method for the C-H functionalization of heteroarenes, including benzothiophenes. The oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates, for example, demonstrates high C2 selectivity. acs.orgnih.gov

Kinetic studies on the direct β-arylation (C3-arylation) of benzothiophenes have provided the first experimental evidence supporting a Heck-type reaction pathway for C-H arylation of heteroarenes. acs.org The proposed mechanism does not proceed via deprotonation or C-H activation in the traditional sense. Instead, it involves a concerted carbopalladation of a Pd-Ar species across the C2-C3 double bond of the thiophene ring. acs.org This is followed by a base-assisted anti-elimination of a palladium hydride species to afford the C3-arylated product and regenerate the active catalyst. acs.org This methodology is notable for its operational simplicity, proceeding at room temperature and tolerating a wide range of functional groups with high regioselectivity. acs.org

The table below outlines representative conditions for Heck-type functionalization of benzothiophene derivatives.

| Benzothiophene Substrate | Coupling Partner | Catalyst System | Base/Additive | Solvent | Position | Reference |

| Benzo[b]thiophene | 4-Iodotoluene | Pd₂(dba)₃·CHCl₃ | Ag₂CO₃ | HFIP | C3 | acs.org |

| Benzo[b]thiophene 1,1-dioxide | Styrene | Pd(OAc)₂ | AgOPiv / PivOH | THF | C2 | acs.orgnih.gov |

Transformations of the Carbonitrile Group

The carbonitrile group at the 3-position of the benzothiophene ring is a versatile functional handle that can be converted into several other important chemical entities, most notably carboxylic acids and aminomethyl groups.

Hydrolysis and Derivatization to Carboxylic Acids

The hydrolysis of the nitrile functionality to a carboxylic acid represents a fundamental transformation in organic synthesis. This reaction can be achieved under both acidic and basic conditions. In the context of 5-Chloro-1-benzothiophene-3-carbonitrile, this transformation yields 5-chloro-1-benzothiophene-3-carboxylic acid, a key intermediate for the synthesis of various biologically active molecules.

Under acidic conditions, the nitrile is typically heated with a strong mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Basic hydrolysis is also a common method, often employing strong bases like sodium hydroxide or potassium hydroxide. This process initially yields the carboxylate salt, which upon acidification, provides the desired carboxylic acid. The choice between acidic and basic hydrolysis can be influenced by the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

The resulting 5-chloro-1-benzothiophene-3-carboxylic acid can be further derivatized to form esters, amides, and other carboxylic acid derivatives, expanding the molecular diversity accessible from the parent carbonitrile.

Table 1: General Conditions for Nitrile Hydrolysis

| Reagents | Conditions | Product |

| H₂SO₄, H₂O | Heat | 5-Chloro-1-benzothiophene-3-carboxylic acid |

| NaOH, H₂O, then H₃O⁺ | Heat, then acidification | 5-Chloro-1-benzothiophene-3-carboxylic acid |

Reduction to Aminomethyl Derivatives

The reduction of the carbonitrile group provides access to primary amines, specifically (5-chloro-1-benzothiophen-3-yl)methanamine. This transformation is of significant interest as the resulting aminomethyl group can serve as a key building block in the synthesis of various pharmaceutical compounds.

Commonly employed reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. Lithium aluminum hydride is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran.

Catalytic hydrogenation offers a milder alternative and involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The choice of catalyst and reaction conditions (pressure and temperature) can be optimized to achieve high yields and selectivity.

Table 2: Reagents for the Reduction of Nitriles to Amines

| Reagent | Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | (5-Chloro-1-benzothiophen-3-yl)methanamine |

| H₂, Raney Nickel | Methanol or Ethanol | (5-chloro-1-benzothiophen-3-yl)methanamine |

| H₂, Palladium on carbon (Pd/C) | Ethanol | (5-chloro-1-benzothiophen-3-yl)methanamine |

Reactivity of the Chloro Substituent

The chloro substituent at the 5-position of the benzothiophene ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions Involving the C-Cl Bond

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are particularly valuable for the functionalization of the C-Cl bond in this compound.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and can be tailored to the specific substrates.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable base and phosphine ligand. wikipedia.org This reaction allows for the introduction of a wide range of amino groups at the 5-position of the benzothiophene core, leading to the synthesis of various N-aryl derivatives. The selection of the appropriate palladium precatalyst and ligand is critical for the success of this transformation, especially with less reactive aryl chlorides. wikipedia.org

Table 3: Examples of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 5-Aryl-1-benzothiophene-3-carbonitrile |

| Buchwald-Hartwig | Primary or secondary amine | Pd catalyst, phosphine ligand, base | 5-(Amino)-1-benzothiophene-3-carbonitrile |

Chemo- and Regioselectivity in Multi-Substituted Reactions

The presence of multiple reactive sites in this compound—the carbonitrile group, the chloro substituent, and the aromatic rings—necessitates careful consideration of chemo- and regioselectivity when planning synthetic routes.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, when subjecting the molecule to conditions that could potentially affect both the carbonitrile and the chloro group, the choice of reagents and reaction conditions becomes critical. For example, certain reducing agents might selectively reduce the nitrile without affecting the C-Cl bond, while harsh hydrolytic conditions could potentially lead to side reactions on the benzothiophene ring.

Regioselectivity is a key consideration in reactions involving the aromatic rings of the benzothiophene system. Electrophilic aromatic substitution reactions, for example, will be directed to specific positions on the benzene or thiophene ring based on the directing effects of the existing chloro and cyano substituents. The chloro group is an ortho-, para-director, while the electron-withdrawing nature of the benzothiophene system and the cyano group will influence the position of attack. Similarly, in multi-substituted derivatives, the site of further functionalization in cross-coupling reactions will depend on the relative reactivity of different C-halogen bonds if more than one is present. Understanding the electronic and steric factors governing these selectivities is crucial for the controlled synthesis of complex derivatives of this compound.

Theoretical and Computational Chemistry Studies of 5 Chloro 1 Benzothiophene 3 Carbonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a robust and widely used computational tool for studying the properties of various chemical systems, including complex organic molecules like 5-Chloro-1-benzothiophene-3-carbonitrile. DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for a comprehensive analysis of molecular structure and reactivity. These calculations are foundational for understanding the behavior of this compound at a molecular level.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are instrumental in characterizing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene (B83047) ring system, particularly the sulfur atom and the fused benzene (B151609) ring. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitrile group and the adjacent carbon atoms of the thiophene (B33073) ring. The presence of the chlorine atom, an electron-withdrawing group, would also influence the energy levels of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Hypothetical DFT Calculation)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: The values presented in this table are hypothetical and serve as an illustration of typical results obtained from DFT calculations on similar aromatic heterocyclic compounds.

Reactivity Prediction via Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, MEP analysis allows for the identification of electron-rich and electron-poor regions. These regions are crucial for predicting the sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, the region around the nitrogen atom of the nitrile group is expected to exhibit a strong negative potential (typically colored red), indicating a high electron density and susceptibility to electrophilic attack. The hydrogen atoms on the aromatic ring would show a positive potential (blue), making them potential sites for nucleophilic interaction. The sulfur and chlorine atoms would also display distinct electrostatic potentials influencing the molecule's interactions.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Vibrational Modes)

DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when compared with experimental data, can confirm the proposed molecular structure and assist in the assignment of ambiguous signals. For this compound, calculations would predict the chemical shifts for the aromatic protons and carbons, as well as the carbon of the nitrile group.

IR Vibrational Modes: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify and assign characteristic vibrational modes. Key predicted vibrations for this compound would include the C≡N stretching of the nitrile group, C-S stretching of the thiophene ring, C-Cl stretching, and various C-H and C=C stretching and bending modes of the aromatic system.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N | Stretching | ~2230 |

| C=C (aromatic) | Stretching | ~1600-1450 |

| C-S | Stretching | ~850-700 |

| C-Cl | Stretching | ~800-600 |

Note: These are approximate frequency ranges based on DFT calculations for similar compounds and are for illustrative purposes.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the electronic transitions and photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state properties, such as vertical excitation energies, oscillator strengths, and absorption spectra. These calculations are crucial for interpreting UV-Vis absorption spectra and understanding the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. Studies on related dibenzothiophene derivatives have successfully utilized TD-DFT to elucidate their excited-state dynamics.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of electron density distribution. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the sulfur and chlorine atoms into the aromatic system and the electron-withdrawing nitrile group. This provides insights into the stability of the molecule and the electronic communication between different functional groups.

Conformational Preference and Potential Energy Surface Analysis

While this compound is a relatively rigid molecule, computational methods can be used to explore its potential energy surface (PES). This analysis is particularly relevant for understanding the rotational barriers of any flexible side chains, though none are present in the parent molecule. For derivatives, this analysis would be crucial. Conformational analysis helps in identifying the most stable (lowest energy) geometry of the molecule. For the parent compound, the planarity of the benzothiophene ring system would be a key feature confirmed by these calculations. Studies on aroyl derivatives of benzothiophene have demonstrated the utility of these methods in determining preferred conformations.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in structure-based drug design.

Elucidation of Binding Modes with Biological Targets

Should this compound be investigated for potential therapeutic applications, molecular docking would be the initial step in identifying its likely binding orientation within the active site of a target protein. For related benzothiophene derivatives, studies have shown interactions with targets such as cyclooxygenase (COX) enzymes, histone deacetylases (HDACs), and the dopamine D2 receptor. researchgate.netnih.gov For instance, in a hypothetical docking study of this compound, researchers would computationally place the molecule into the three-dimensional structure of a target protein. The resulting conformations, or "poses," would be scored based on factors like intermolecular energies, including electrostatic and van der Waals interactions.

The analysis would focus on identifying key interactions, such as:

Hydrogen Bonds: The nitrile group (-C≡N) could act as a hydrogen bond acceptor.

Halogen Bonds: The chlorine atom at the 5-position could form halogen bonds with electron-donating residues.

π-π Stacking: The aromatic benzothiophene ring system could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The bicyclic core of the molecule would likely participate in hydrophobic interactions within nonpolar pockets of the binding site.

Following docking, molecular dynamics simulations would be employed to refine the binding pose and assess the stability of the ligand-protein complex over time. An MD simulation would model the atomic movements of the system, providing a more dynamic and realistic view of the interactions. This would help to confirm the stability of the key interactions identified in the docking study and reveal any conformational changes in the protein or the ligand upon binding.

Prediction of Binding Affinities and Interactions

A primary goal of molecular docking and MD simulations is to predict the binding affinity of a ligand for its target, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies typically suggest a more favorable and stable interaction. For other thiophene-based compounds, docking studies have reported binding energies against various targets. For example, studies on tetrasubstituted thiophene analogues against SARS-CoV-2 inhibitors have shown a range of binding energies, with more potent compounds exhibiting lower scores. gyanvihar.org

Were such a study performed on this compound, the results would likely be presented in a table format, comparing its predicted binding affinity to that of a known inhibitor or the native ligand of the target protein.

Table 1: Hypothetical Molecular Docking Results for this compound

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

|---|---|---|---|

| Enzyme X | -8.5 | Tyr123, Phe245 | π-π Stacking |

| Arg356 | Hydrogen Bond (with Nitrile) | ||

| Leu189, Val201 | Hydrophobic Interaction | ||

| Receptor Y | -7.9 | Trp84 | π-π Stacking |

| Gln150 | Hydrogen Bond (with Nitrile) |

This table is for illustrative purposes only, as no specific docking studies for this compound have been found.

Further analysis using techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations on the MD simulation trajectories could provide a more accurate estimation of the binding free energy by considering solvation effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For a QSAR study involving this compound, a dataset of structurally similar benzothiophene derivatives with experimentally measured biological activities against a specific target would be required. Various molecular descriptors for each compound would be calculated, falling into categories such as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which would be influenced by the electron-withdrawing nitrile and chloro groups.

Steric Descriptors: (e.g., molecular volume, surface area) describing the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) indicating the molecule's lipophilicity.

Topological Descriptors: Numerical values derived from the graph representation of the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a regression model correlating a selection of these descriptors with the observed biological activity. QSAR studies on benzothiophene derivatives have highlighted the importance of steric, electrostatic, and electro-topological parameters in determining their anticancer activity. researchgate.net A study on thiophene-3-carbonitriles as MurF inhibitors also successfully developed a 3D-QSAR model with high predictive ability. nih.gov

A resulting QSAR equation might look like the following hypothetical example:

pIC₅₀ = β₀ + β₁(LogP) - β₂(Molecular_Volume) + β₃(Dipole_Moment)

Where pIC₅₀ is the measure of biological activity, and β coefficients represent the contribution of each descriptor. Such a model, once validated, could guide the synthesis of new derivatives of this compound with potentially improved activity by suggesting modifications that optimize the descriptor values.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar Investigations of 5 Chloro 1 Benzothiophene 3 Carbonitrile Analogues

Influence of Halogenation at Position 5 on Biological Activity and Efficacy

Halogenation at the 5-position of the benzothiophene (B83047) ring is a key determinant of biological efficacy. The nature of the halogen substituent—its size, electronegativity, and ability to form halogen bonds—can significantly modulate the interaction of the molecule with its biological target. The electronic effects of substituents are known to influence the acidity and reactivity of molecules. Halogens like chlorine act as electron-withdrawing groups through induction, which can alter the charge distribution across the benzothiophene scaffold. ucsb.edu

In a study of thiophene (B33073) analogues of 5-chloro-5,8-dideazafolic acid, the presence of a chloro group was integral to their activity as inhibitors of tumor cell growth. nih.gov For example, N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid and its 2-methyl-2-desamino analogue demonstrated IC₅₀ values of 1.8 µM and 2.1 µM, respectively, against CCRF-CEM human leukemic lymphoblasts. nih.gov

Similarly, in the development of antimicrobial agents, the inclusion of a chlorine atom on the benzothiophene ring has been shown to be advantageous. A study on benzo[b]thiophene acylhydrazones found that a 6-chloro substituted derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant clinical isolates. nih.gov This highlights the positive contribution of the chloro substituent to the antibacterial potency.

| Compound/Analogue | Halogen at Position 5 | Biological Target/Assay | Potency (IC₅₀/MIC) |

| Thiophene analogue of 5-chloro-5,8-dideazafolic acid | Chlorine | CCRF-CEM cell growth | 1.8 µM |

| 2-desamino-thiophene analogue of 5-chloro-5,8-dideazafolic acid | Chlorine | CCRF-CEM cell growth | 2.1 µM |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Chlorine (at position 6) | Staphylococcus aureus | 4 µg/mL |

Role of the 3-Carbonitrile Moiety in Pharmacological Profiles

The 3-carbonitrile (cyano) group is a versatile functional group that significantly influences the pharmacological profile of the benzothiophene scaffold. rsc.org Its electron-withdrawing nature, linear geometry, and potential to act as a hydrogen bond acceptor are key to its role in molecular interactions. The cyano group can be a crucial anchor for binding to biological targets.

The importance of the substituent at the 3-position is evident when comparing analogues where the carbonitrile is replaced by other functional groups, such as carboxamide or carboxylic acid. In a series of benzothiophene-2-carboxanilides, the presence of a cyano-substituted derivative demonstrated notable antitumor activity. acs.org This suggests that the nitrile group is important for this specific biological effect.

Conversely, studies on other benzothiophene derivatives have shown that converting the nitrile to a carboxamide or an amidine can also lead to potent biological activity, albeit often targeting different pathways. For instance, 4-substituted benzo[b]thiophene-2-carboxamidines are potent and selective inhibitors of urokinase-type plasminogen activator (uPA), an important mediator of cellular invasiveness. researchgate.net Specifically, compound B623, a 4-substituted benzo[b]thiophene-2-carboxamidine, inhibits human uPA with an IC₅₀ value of 0.07 µM. researchgate.net Similarly, benzothiophene carboxamide derivatives have been investigated as potent antimalarial agents and antihypertriglyceridemic agents, indicating that the carboxamide moiety is also a key feature for certain biological activities. researchgate.netresearchgate.net

These findings suggest that while the 3-carbonitrile is a key feature, its bioisosteric replacement with groups like carboxamides or amidines can either maintain or shift the biological activity, depending on the specific interactions required at the target site.

| Compound Class | Functional Group at Position 2/3 | Biological Target/Activity | Notable Potency |

| Benzo[b]thieno[2,3-c]quinolones | Cyano-substituted | Antitumor | Prominent antiproliferative effect |

| 4-Substituted Benzo[b]thiophene-2-carboxamidines | Carboxamidine | Urokinase-type plasminogen activator (uPA) | IC₅₀ = 0.07 µM (Compound B623) |

| Bromo-benzothiophene carboxamides | Carboxamide | Plasmodium falciparum Enoyl-ACP reductase | IC₅₀ = 115 nM |

Impact of Other Substituents on the Benzothiophene Scaffold

Beyond the primary substituents at positions 5 and 3, modifications at other positions on the benzothiophene scaffold have a profound impact on biological activity. These substitutions can alter the molecule's steric profile, electronic properties, and solubility, thereby fine-tuning its interaction with specific targets.

For instance, in the development of multi-kinase inhibitors, 5-hydroxybenzothiophene derivatives were synthesized and evaluated. nih.gov A compound featuring a 5-hydroxybenzothiophene hydrazide scaffold (16b) emerged as a potent inhibitor against several kinases, with IC₅₀ values of 11 nM against Clk4, 87 nM against DRAK1, and 125.7 nM against haspin. nih.gov This indicates that replacing the 5-chloro with a 5-hydroxy group can confer potent multi-kinase inhibitory activity.

Substitutions at the 2-position of the benzothiophene ring are also critical. In a series of antitumor agents, 2-imidazolinyl-substituted derivatives of benzo[b]thienylcarboxanilides showed very prominent antiproliferative activity. nih.gov This highlights the importance of introducing specific heterocyclic moieties at this position to enhance desired pharmacological effects. The strategic placement of substituents allows for the optimization of interactions within the binding pocket of the target protein. researchgate.net

| Scaffold Modification | Specific Compound/Class | Biological Target | Effect/Potency |

| 5-Hydroxy substitution | 5-hydroxybenzothiophene hydrazide (16b) | Clk4, DRAK1, haspin (kinases) | IC₅₀ = 11 nM, 87 nM, 125.7 nM |

| 2-Imidazolinyl substitution | 2-Imidazolinyl-benzo[b]thienylcarboxanilides | Antitumor | Prominent antiproliferative activity |

Stereochemical Implications in Biological Activity

While 5-Chloro-1-benzothiophene-3-carbonitrile is an achiral molecule, the introduction of substituents with chiral centers onto the benzothiophene scaffold can have significant stereochemical implications for biological activity. Chirality plays a pivotal role in molecular recognition, as biological targets such as enzymes and receptors are themselves chiral. nih.gov The differential interaction of enantiomers with a target protein can lead to one being significantly more potent, acting as the eutomer, while the other (the distomer) may be less active or even contribute to off-target effects. researchgate.net

The synthesis of enantioenriched 2,3-disubstituted benzothiophenes has been reported, highlighting the feasibility of creating chiral analogues. researchgate.net For many classes of drugs, stereochemistry is a key driver of potency and pharmacokinetics. nih.gov For example, in a study of nature-inspired chiral compounds, only isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity, suggesting that their uptake and/or target interaction is highly stereoselective. nih.govresearchgate.net

Therefore, if lead optimization of this compound analogues were to involve the addition of a substituent that creates a stereocenter (e.g., a chiral side chain at the 2- or 3-position), it would be crucial to resolve the enantiomers and evaluate them separately. This would allow for the identification of the more active enantiomer and lead to a more potent and selective drug candidate, while minimizing potential side effects associated with the less active enantiomer.

Identification of Pharmacophores and Key Structural Features for Lead Optimization

Pharmacophore modeling is a crucial tool in lead optimization, providing an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.comfrontiersin.org For benzothiophene derivatives, several pharmacophore models have been developed to explain their activity against various targets.

A pharmacophore model for arylbenzothiophene derivatives with inhibitory activity against MCF-7 breast cancer cells identified several key features. These include the presence of a phenolic hydroxyl group, a ketonic linkage in the side chain, and a piperidine (B6355638) ring connected via an ether linkage to the 2-arylbenzothiophene core. nih.gov The model highlights the importance of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, as well as the critical distances between these features. nih.gov

In another study on 4-substituted benzothiophene analogues as Factor IXa inhibitors, pharmacophore modeling revealed the significance of two aromatic features contributed by the benzothiophene nucleus, a positively ionizable group (contributed by an amidine substituent), hydrogen bond donors, and hydrogen bond acceptors. pharmacophorejournal.com

These models suggest that for the this compound scaffold, the key structural features for lead optimization would likely include:

The Benzothiophene Nucleus: Acts as a hydrophobic core and a scaffold for orienting other functional groups.

The 5-Chloro Group: A potential hydrophobic or halogen bond-forming feature.

The 3-Carbonitrile Group: Likely acts as a key hydrogen bond acceptor.

Lead optimization strategies would involve modifying substituents on this core scaffold to enhance interactions with the target, improve pharmacokinetic properties, and reduce off-target effects, guided by these pharmacophoric principles. nih.govnih.gov

Key Pharmacophoric Features for Benzothiophene Analogues:

Hydrogen Bond Acceptors (e.g., carbonyl oxygen, nitrile nitrogen)

Hydrogen Bond Donors (e.g., amide nitrogen, hydroxyl group)

Aromatic/Hydrophobic Regions (e.g., benzothiophene ring)

Positively Ionizable Groups (e.g., amidine)

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Chloro-1-benzothiophene-3-carbonitrile by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzothiophene (B83047) ring system. The proton at the C2 position of the thiophene (B33073) ring is anticipated to appear as a singlet, typically the most downfield signal due to the deshielding effects of the adjacent sulfur atom and the cyano group. The three protons on the benzene (B151609) portion of the molecule (at C4, C6, and C7) will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors. The chlorine atom at the C5 position influences the chemical shifts of the adjacent protons, particularly H-4 and H-6.

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum is predicted to display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) is expected to appear in the characteristic range of 115-120 ppm. The quaternary carbons, including those bonded to the chlorine (C5) and sulfur atoms (C3a, C7a) and the carbon bearing the nitrile group (C3), will have distinct chemical shifts. The remaining five signals will correspond to the carbons bearing hydrogen atoms (C2, C4, C6, C7). The precise chemical shifts are determined by the electronic environment, including the effects of the electronegative chlorine and sulfur atoms and the electron-withdrawing nitrile group.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| ¹H-NMR | H-2 | ~8.3 - 8.5 | Singlet (s) |

| H-4 | ~7.9 - 8.1 | Doublet (d) | |

| H-6 | ~7.4 - 7.6 | Doublet of Doublets (dd) | |

| H-7 | ~7.8 - 8.0 | Doublet (d) | |

| ¹³C-NMR | C≡N | ~116 | Quaternary Carbon |

| Aromatic C-H | ~122 - 135 | 4 signals expected | |

| Aromatic Quaternary C | ~110 - 142 | 5 signals expected (including C3, C3a, C5, C7a) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the key functional groups within the molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. The IR spectrum of this compound will be dominated by a few characteristic absorption bands that confirm its structure. The most prominent of these is the sharp, strong absorption band for the nitrile (C≡N) stretching vibration. Other significant absorptions include those for aromatic C-H stretching, aromatic C=C ring stretching, and the C-Cl stretching vibration.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Nitrile (C≡N) | Stretching | 2230 - 2220 | Strong, Sharp |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong |

| Aryl C-Cl | Stretching | 1100 - 1000 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (formula: C₉H₄ClNS), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The key feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine, which exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two prominent peaks: the molecular ion peak (M⁺) and an M+2 peak with about one-third the intensity.

Electron ionization (EI) would likely lead to predictable fragmentation pathways. Common fragmentation could involve the loss of a chlorine radical (∙Cl), the loss of hydrogen cyanide (HCN), or the cleavage of the thiophene ring.

| Ion | Formula | Predicted m/z (Monoisotopic Mass) | Remarks |

|---|---|---|---|

| [M]⁺ | [C₉H₄³⁵ClNS]⁺ | 192.9753 | Molecular ion peak. |

| [M+2]⁺ | [C₉H₄³⁷ClNS]⁺ | 194.9723 | Isotopic peak, ~32% intensity of M⁺. |

| [M-Cl]⁺ | [C₉H₄NS]⁺ | 158.0064 | Loss of a chlorine radical. |

| [M-HCN]⁺ | [C₈H₃ClS]⁺ | 165.9695 | Loss of neutral hydrogen cyanide. |

Single Crystal X-ray Diffraction for Three-Dimensional Structural Determination

While a specific crystal structure for this compound is not detailed here, analysis of related benzothiophene derivatives provides insight into the expected findings. nih.gov The fused benzothiophene ring system is expected to be essentially planar. The analysis would yield key crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. This data confirms the molecular connectivity and provides insight into intermolecular interactions, such as π–π stacking, that stabilize the crystal structure. nih.gov

| Parameter | Description | Example Value (from a related structure nih.gov) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Triclinic |

| Space Group | The specific symmetry group of the crystal. | P-1 |

| a, b, c (Å) | Unit cell dimensions along the crystal axes. | a = 8.3383 Å, b = 8.6885 Å, c = 10.5746 Å |

| α, β, γ (°) | Angles between the unit cell axes. | α = 85.975°, β = 80.806°, γ = 73.003° |

| Volume (ų) | The volume of the unit cell. | 723.00 |

| Z | Number of molecules per unit cell. | 2 |

Chromatographic Techniques (e.g., Thin Layer Chromatography, Gas Chromatography-Mass Spectrometry) for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for monitoring the progress of the synthesis and for assessing the purity of the final product.

Thin Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product, this compound, which will have a distinct Retention Factor (Rf) value.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique used for the final purity assessment. The gas chromatograph separates the compound from any residual starting materials, solvents, or by-products based on their different boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, confirming the identity of the main peak as this compound and helping to identify any impurities. The integration of the peak area in the gas chromatogram allows for a quantitative assessment of the compound's purity.

Pharmacological and Biological Research Applications of 5 Chloro 1 Benzothiophene 3 Carbonitrile Analogues Mechanism Oriented

Antimicrobial Activity Investigations

The benzothiophene (B83047) nucleus is a key structural component in various compounds screened for antimicrobial properties. researchgate.net Derivatives have shown promise against a spectrum of bacterial and fungal pathogens, including multidrug-resistant strains. nih.gov Investigations have also extended to the ability of these analogues to interfere with microbial virulence factors, such as biofilm formation.

Analogues derived from the benzothiophene scaffold have demonstrated notable antibacterial activity. Studies have shown that specific substitutions on the benzothiophene ring system are crucial for enhancing efficacy. For instance, the presence of a chloro substituent at the 3-position of the benzothiophene core has been reported to increase antibacterial activity. researchgate.net

In a study focusing on multidrug-resistant Staphylococcus aureus (MRSA), a series of benzo[b]thiophene acylhydrazones were synthesized and evaluated. nih.gov One compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, emerged as a significant hit, displaying a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference S. aureus strain and two clinical isolates resistant to methicillin (B1676495) and daptomycin. nih.gov Other research has highlighted the efficacy of thiophene (B33073) derivatives against drug-resistant Gram-negative bacteria, such as colistin-resistant Acinetobacter baumannii and E. coli, with some compounds showing MIC₅₀ values as low as 16 mg/L and 8 mg/L, respectively. frontiersin.org

The mechanism of action for these compounds can be varied. Some thiophene derivatives have been found to interact with the active site residues of dihydrofolate reductase, a key enzyme in bacterial metabolism, through strong hydrogen bonding and hydrophobic interactions, which may contribute to their antibacterial effects. nih.gov

Table 1: Antibacterial Activity of Selected Benzothiophene Analogues

| Compound/Derivative | Target Organism(s) | Activity (MIC/IZ) | Source(s) |

|---|---|---|---|

| (E)-6-chloro-N'- (pyridin-2-ylmethylene) benzo[b]thiophene-2- carbohydrazide | Methicillin-resistant Staphylococcus aureus (MRSA), Daptomycin-resistant S. aureus | 4 µg/mL | nih.gov |

| Benzothiophene-conjugated oxo-pyrimidines | Bacillus subtilis, Staphylococcus aureus | Good activity (IZ: 16 mm and 15 mm respectively for specific derivatives) | researchgate.net |

| Thiophene derivatives 4, 5, and 8 | Colistin-resistant Acinetobacter baumannii | MIC₅₀: 16, 16, and 32 mg/L respectively | frontiersin.org |

IZ: Inhibition Zone; MIC: Minimal Inhibitory Concentration.

The antifungal potential of benzothiophene analogues has also been a subject of research. Structure-activity relationship (SAR) studies suggest that the presence of specific functional groups, such as fluoro and nitro groups on a phenyl ring attached to a quinazoline (B50416) moiety, can enhance antifungal activity. researchgate.net

In systematic screenings, various synthesized benzothiophene derivatives, including those incorporating pyrazole, isoxazoline, and pyrimidine (B1678525) rings, were tested against fungal strains like Candida albicans and Aspergillus niger. researchgate.netresearchgate.net Certain compounds demonstrated significant activity, with inhibition zones comparable to standard antifungal agents. researchgate.net Specifically, compounds containing a chloro substituent on the benzothiophene ring and a fluoro or nitro group on an associated phenyl ring showed heightened activity against C. pannical and A. niger. researchgate.net The proposed mechanism for some thiophene derivatives involves the inhibition of dihydrofolate reductase, an enzyme also essential for fungal survival. nih.gov

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to conventional antibiotics. nih.gov Research into related heterocyclic compounds, such as thiazole (B1198619) nortopsentin analogues, has shown that they can inhibit the formation of biofilms, particularly in staphylococcal strains. nih.govresearchgate.net These compounds interfere with the initial stages of biofilm development in a dose-dependent manner without necessarily affecting the growth of planktonic (free-floating) bacteria, indicating an anti-virulence profile. nih.govresearchgate.net The most active of these thiazole derivatives demonstrated IC₅₀ values against Staphylococcus aureus biofilm formation in the range of 0.40–2.03 µM. nih.govresearchgate.net While not directly involving 5-Chloro-1-benzothiophene-3-carbonitrile, these findings suggest that related heterocyclic structures are promising scaffolds for the development of biofilm inhibitors.

Anticancer and Antiproliferative Research

The benzothiophene scaffold is recognized as a valuable pharmacophore in the design of anticancer agents. ijpsjournal.comnih.govrsc.org Analogues have been shown to exert cytotoxic effects across a wide array of human cancer cell lines, often by interfering with critical cellular processes like cell division and programmed cell death. tandfonline.comnih.gov

A significant body of research has demonstrated the potent growth-inhibitory effects of benzothiophene analogues on various cancer cell lines. nih.govrsc.org For example, a series of benzothiophene acrylonitrile (B1666552) analogues showed powerful cytotoxic properties, with three novel compounds causing significant reduction in cell growth in nearly all 60 human cancer cell lines of the NCI panel, with GI₅₀ (50% growth inhibition) values generally in the 10–100 nM range. nih.govrsc.org

Another study identified a 5-hydroxybenzothiophene hydrazide derivative as a potent multi-target kinase inhibitor with broad-spectrum anticancer activity against HCT-116 (colon), A549 (lung), HeLa (cervical), and U87MG (glioblastoma) cells, showing a particularly high growth inhibition in U87MG cells with an IC₅₀ of 7.2 µM. tandfonline.com Furthermore, a tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea, was identified as having broad-spectrum antitumor activity. nih.gov The presence of electronegative groups like chloro (Cl) and cyano (CN) within the molecular structure has been noted in some cases to be responsible for high cytotoxic activity. benthamdirect.com

Table 2: Antiproliferative Activity of Selected Benzothiophene Analogues Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Activity (IC₅₀ / GI₅₀) | Source(s) |

|---|---|---|---|---|

| Benzothiophene Acrylonitrile Analogues (5, 6, 13) | NCI-60 Panel (various) | Leukemia, Colon, CNS, Prostate, etc. | 10–100 nM | nih.govrsc.org |

| 5-hydroxybenzothiophene hydrazide (16b) | U87MG | Glioblastoma | 7.2 µM | tandfonline.com |

| 5-hydroxybenzothiophene hydrazide (16b) | HCT-116 | Colon Carcinoma | >10 µM | tandfonline.com |

| 5-hydroxybenzothiophene hydrazide (16b) | A549 | Lung Carcinoma | >10 µM | tandfonline.com |

| 5-hydroxybenzothiophene hydrazide (16b) | HeLa | Cervical Carcinoma | >10 µM | tandfonline.com |

| 1-benzyl-3-(3-cyano-4,5,6,7- tetrahydrobenzo[b]thiophen-2- yl)urea (BU17) | A549 | Lung Carcinoma | Potent activity | nih.gov |

| Amino-thiophene derivative (15b) | A2780 | Ovarian Cancer | 12 ± 0.17 µM | researchgate.net |

IC₅₀: Half maximal inhibitory concentration; GI₅₀: 50% growth inhibition.

The anticancer effects of benzothiophene analogues are frequently linked to their ability to disrupt the cell cycle and induce apoptosis. bohrium.com Research has shown that these compounds can arrest cell cycle progression at different phases, thereby preventing cancer cell proliferation. tandfonline.comnih.gov

For instance, the 5-hydroxybenzothiophene hydrazide derivative 16b was found to induce G2/M cell cycle arrest in U87MG glioblastoma cells. tandfonline.com Similarly, the tetrahydrobenzo[b]thiophene derivative BU17 caused a dose-dependent accumulation of A549 lung cancer cells in the G2/M phase. nih.gov Other related heterocyclic compounds have been shown to arrest the cell cycle in the G1 phase. dovepress.commdpi.com

The induction of apoptosis is a key mechanism for the elimination of cancer cells. Treatment of A549 cells with BU17 led to enhanced levels of caspase 3 and caspase 9, which are critical executioner and initiator caspases, respectively, in the apoptotic cascade. nih.gov This indicates the activation of the intrinsic pathway of apoptosis. Other studies have shown that benzimidazole (B57391) derivatives, another class of heterocyclic compounds, can effectively induce apoptosis in various cancer cell lines. nih.govmdpi.com The mechanism for some benzothiophene acrylonitrile analogues is believed to be mediated, at least in part, through the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death, potentially through an atypical apoptotic mode consistent with mitotic catastrophe. nih.gov

Topoisomerase Poisoning Mechanisms

Analogues of this compound are investigated for their potential as anticancer agents, with one of the key mechanisms being topoisomerase poisoning. Eukaryotic DNA topoisomerase I (topo I) is a crucial enzyme that relaxes DNA supercoils generated during replication and transcription by introducing transient single-strand breaks in the DNA. nih.gov This process involves a transesterification reaction where an active-site tyrosine (Tyr-723) attacks a DNA phosphodiester bond, forming a covalent 3'-phosphotyrosine enzyme-DNA complex. nih.gov Normally, the subsequent religation of the DNA strand is much faster than the cleavage, keeping the concentration of the covalent complex low. nih.gov

Topoisomerase poisons, such as the well-studied camptothecin (B557342) analogues, function by trapping this covalent intermediate. nih.gov These agents intercalate into the DNA at the site of cleavage, typically between the upstream (-1) and downstream (+1) base pairs, physically preventing the religation of the cleaved strand. nih.gov By binding specifically to the enzyme-substrate complex, these molecules act as uncompetitive inhibitors. nih.gov This stabilization of the topo I-DNA covalent complex transforms the enzyme into a DNA-damaging agent. nih.gov During the S-phase of the cell cycle, the collision of replication forks with these trapped complexes leads to the formation of permanent and lethal double-strand DNA breaks, ultimately triggering apoptosis in cancer cells. nih.gov The structure of these poison molecules allows them to mimic a DNA base pair, and their efficacy can be influenced by interactions with specific residues of the topoisomerase enzyme and the surrounding DNA. nih.gov

Angiogenesis Inhibition in Tumor Pharmacotherapy

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov A validated strategy in cancer therapy is to disrupt the vascular endothelial growth factor (VEGF) signaling pathway, which is a primary driver of angiogenesis. nih.gov Analogues of this compound, particularly chlorinated benzothiadiazines, have been identified as potential angiogenesis inhibitors. nih.gov

The primary mechanism for this activity is the suppression of the VEGF receptor 2 (VEGFR2). VEGF, which is often overexpressed in tumor cells, binds to VEGFR2 on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival. nih.gov Certain chlorinated benzothiadiazine compounds have been shown to significantly inhibit VEGF-induced endothelial cell proliferation by suppressing the phosphorylation of VEGFR2. nih.gov This action effectively blocks the downstream signaling pathways. Some of these compounds also inhibit Protein Kinase D2 (PRKD2), another enzyme involved in the VEGF-A signaling cascade, further contributing to their anti-angiogenic effects. nih.gov

Another relevant mechanism for related benzo[b]thiophene derivatives involves the inhibition of the RhoA/ROCK pathway. nih.gov Rho family GTPases are key regulators of cellular processes that promote tumor growth and metastasis. nih.gov By inhibiting this pathway, specific benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to significantly inhibit the proliferation, migration, and invasion of cancer cells. nih.gov

Anti-inflammatory and Analgesic Properties

The thiophene ring system, a core component of this compound, is a recognized pharmacophore in many commercially available anti-inflammatory drugs. mdpi.com Analogues containing this scaffold have demonstrated significant anti-inflammatory and analgesic properties. The primary mechanism of action for many of these compounds is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com Tinoridine and Tiaprofenic acid, for example, are thiophene-containing nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes. mdpi.com

Research into related heterocyclic structures has shown promising results. Certain nih.gov-benzothiepino[5,4-b]pyridine-3-carbonitrile derivatives exhibited remarkable anti-inflammatory properties, comparable to the standard drug indomethacin (B1671933) in in-vivo models of acute carrageenan-induced paw edema in rats. nih.gov Studies on various thiophene derivatives have highlighted that structural features, such as chloro substituents, can be crucial for activity. In one study, thiophenic derivatives with methyl and chlorine substituents reduced inflammation by nearly 50% in a carrageenan-induced paw edema model. mdpi.com Another study found that 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes with a chloro substitution demonstrated significant in-vitro anti-inflammatory activity by inhibiting the denaturation of bovine serum albumin. researchgate.net

Table 1: Anti-inflammatory Activity of Selected Thiophene Analogues

| Compound Class | Specific Derivative(s) | Model/Assay | Finding | Reference |

|---|---|---|---|---|

| nih.gov-Benzothiepino[5,4-b]pyridine-3-carbonitriles | 2d, 2k, 2l | Carrageenan-induced paw edema (rat) | Activity comparable to indomethacin | nih.gov |

| Thiophene Pyrazole Hybrids | Not specified | In vitro COX-2 inhibition | Moderate and selective COX-2 inhibition | mdpi.com |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | 29a-d | In vitro COX-2 inhibition | IC50 values in the 0.31–1.40 µM range | mdpi.com |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. nih.gov The benzo[b]thiophene scaffold, present in this compound, is a promising structural motif for the development of novel antitubercular agents.

Various series of benzo[b]thiophene derivatives have been synthesized and evaluated for their efficacy against Mtb. Benzo[b]thiophene-2-carboxylic acid derivatives have shown activity against both the standard H37Ra strain and multidrug-resistant strains of Mtb. nih.gov For instance, compound 7b from one study was found to be highly active against MDR-MTB, with MIC values ranging from 2.73–22.86 μg/mL. nih.gov Some derivatives also show significant activity against dormant M. bovis BCG, which is crucial for targeting latent TB infections. nih.gov Molecular docking studies suggest that these compounds may exert their effect by inhibiting the DprE1 (Decaprenylphosphoryl-β-d-ribose-2′-epimerase) enzyme, a key component in the synthesis of the mycobacterial cell wall. nih.gov

Other studies have focused on 3-substituted benzothiophene-1,1-dioxides, which are effective inhibitors of Mtb growth under aerobic conditions. nih.gov Within this class, compounds with an oxadiazole substituent showed good antitubercular activity with MICs of 3-8 µM, although cytotoxicity was a concern in this particular series. nih.gov

Table 2: Antitubercular Activity of Selected Benzo[b]thiophene Analogues

| Compound Class | Specific Derivative | Target Strain(s) | MIC Value | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene-2-carboxylic acid derivative | 7a (bromo substituted) | Mtb H37Ra (active & dormant) | 2.87 µg/mL | nih.gov |

| Benzo[b]thiophene-2-carboxylic acid derivative | 7b (chloro substituted) | Mtb H37Ra (active & dormant) | 2.63 µg/mL | nih.gov |

| Benzo[b]thiophene-2-carboxylic acid derivative | 7b (chloro substituted) | A- and D-MDR-MTB | 2.73–22.86 µg/mL | nih.gov |

| 3-substituted benzothiophene-1,1-dioxide | Tetrazole substituent | M. tuberculosis | 2.6 µM | nih.gov |

Antidiabetic Potentials (e.g., PPARγ/δ Dual Agonism)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in regulating metabolism and inflammatory processes. conicet.gov.arnih.gov They exist as three isotypes: PPARα, PPARβ/δ, and PPARγ. Agonists of these receptors are used to manage metabolic diseases. In particular, dual agonists that target multiple PPAR isotypes are of great interest for treating type 2 diabetes and associated metabolic disorders. conicet.gov.arnih.gov

While direct studies on this compound are limited in this context, research on structurally related heterocyclic compounds provides a strong rationale for its potential. For example, a series of benzopyran hydrazones has been developed and shown to possess dual PPAR agonism. nih.gov Depending on the structure of the side chain, these compounds can act as either dual hPPARα/γ partial agonists or dual hPPARα/δ partial agonists. conicet.gov.arnih.gov A benzopyran hydrazone derivative, compound 14 , which features a 1-[5-chloro-3-(trifluoromethyl)-2-pyridyl]hydrazone moiety, was identified as a dual PPARα/δ partial agonist. conicet.gov.ar Such dual agonism is beneficial as it can address multiple aspects of metabolic syndrome. These compounds have also been shown to reduce inflammatory markers like IL-6 and MCP-1 in macrophages, which is an important secondary benefit for treating diabetes, a disease with a significant inflammatory component. nih.gov This demonstrates the potential for chlorinated heterocyclic compounds to be developed as PPAR modulators for antidiabetic therapy.

Antiviral Activity against Specific Pathogens (e.g., H5N1, SARS-CoV-2)

The emergence of novel viral pathogens like avian influenza H5N1 and SARS-CoV-2 has created an urgent need for new antiviral therapeutics. Analogues of this compound, specifically those incorporating related heterocyclic systems like pyrimidine and benzothiazole, have been investigated for their potential to inhibit these viruses.

In one study, a series of pyrimidine thioglycoside analogues were synthesized and tested against H5N1 and SARS-CoV-2. nih.gov Compounds 6e and 6f (which contains a chloro-substituted aryl group) showed notable activity against both viruses. Compound 6f exhibited potent inhibition of the H5N1 virus, with 83.33% inhibition at a concentration of 0.25 μmol, and also demonstrated activity against SARS-CoV-2 with an IC50 value of 15.41 μmol. nih.gov

Another study focused on benzothiazolyl-pyridine hybrids. nih.govacs.org Compounds containing fluorine atoms, such as 8f , 8g , and 8h , displayed superior activity against both H5N1 and SARS-CoV-2. nih.govacs.org Compound 8h , which has a trifluoromethyl group, was particularly potent against the H5N1 virus, showing 93% inhibition at 0.5 μmol/μL. It also exhibited strong activity against SARS-CoV-2 with an IC50 of 3.669 μM. nih.govacs.org

Table 3: Antiviral Activity of Selected Analogues

| Compound Class | Specific Derivative | Target Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Pyrimidine thioglycoside | 6f (Chloro-substituted) | SARS-CoV-2 | IC50 | 15.41 μmol | nih.gov |

| Pyrimidine thioglycoside | 6f (Chloro-substituted) | H5N1 | % Inhibition @ 0.25 μmol | 83.33% | nih.gov |

| Benzothiazolyl-pyridine hybrid | 8h (Trifluoromethyl-substituted) | SARS-CoV-2 | IC50 | 3.669 μM | nih.govacs.org |

The replication of many viruses, including coronaviruses, depends on viral proteases. These enzymes cleave large viral polyproteins into individual functional proteins essential for viral maturation and replication, making them prime targets for antiviral drugs. nih.gov

The antiviral mechanism of action for several benzothiophene-related analogues has been linked to the inhibition of these crucial proteases. The benzothiazolyl-pyridine hybrids 8f , 8g , and 8h were found to possess inhibitory activity against the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.govacs.org This enzyme is essential for processing the viral polyprotein. Molecular docking studies confirmed that these compounds fit well into the active site of the SARS-CoV-2 main protease. nih.govacs.org By inhibiting this protease, the compounds effectively halt the viral replication cycle. This mechanism is analogous to how successful protease inhibitors for other viruses like HIV and HCV function. nih.govscispace.com The development of compounds that target highly conserved regions of viral proteins, like the active site of a protease, offers a promising strategy for creating broad-spectrum antivirals. cocrystalpharma.com

Neurological and Central Nervous System (CNS) Activity

Analogues of this compound have shown significant promise in the context of neurological and central nervous system disorders. Researchers have explored their potential as anticonvulsants, anti-Alzheimer's disease agents, and antidepressants.

Anticonvulsant Properties

Thiophene derivatives, including those related to the benzothiophene scaffold, have been recognized for their potential anticonvulsant activities. rsc.orgresearchgate.net Research into heterocyclic compounds containing the benzothiophene moiety has led to the synthesis of derivatives with anticonvulsant properties. researchgate.net For instance, certain 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and investigated as anticonvulsant agents. researchgate.net The structural similarities of benzothiophene derivatives to known active compounds make them attractive candidates for the development of new lead molecules in the management of seizures. researchgate.net

Anti-Alzheimer's Disease Agents (e.g., BACE 1 Inhibition)

A significant area of investigation for benzothiophene analogues is in the treatment of Alzheimer's disease, primarily through the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov BACE1 is a key enzyme in the amyloid cascade hypothesis, as it initiates the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govglobalhealthmedicine.com Inhibition of BACE1 is therefore a major therapeutic target to reduce Aβ production and slow disease progression. globalhealthmedicine.comnih.gov

Substituted benzothiophenes have been synthesized as foundational structures for creating potential new BACE1 inhibitors. bohrium.com These molecules are viewed as a starting point for developing improved treatments for Alzheimer's disease, with preliminary biological data showing promise. bohrium.com The development of small molecule BACE1 inhibitors has been a significant focus of research, with the goal of creating disease-modifying drugs for Alzheimer's treatment. nih.gov Although clinical development of several BACE1 inhibitors has been challenging, the target remains one of the most promising for intervening in the pathophysiology of the disease. globalhealthmedicine.com

| Compound Type | Target | Therapeutic Rationale |

| Benzothiophene Analogues | BACE1 (β-secretase) | Inhibition of Aβ peptide production, a key pathological event in Alzheimer's disease. nih.govglobalhealthmedicine.com |

| Substituted Benzothiophenes | BACE1 | To serve as a scaffold for the design and synthesis of novel BACE1 inhibitors. bohrium.com |

Antidepressant Effects

Derivatives of benzo[b]thiophene have also been investigated for their potential as novel antidepressants. unav.edu Some of these compounds have shown antidepressant-like activity in preclinical models. nih.gov For example, certain benzo[b]thiophene derivatives have demonstrated affinity for serotonin (B10506) transporters (SERT) and 5-HT7 receptors, which are implicated in the pathophysiology of depression. unav.edu

In a study evaluating antidepressant activity, a specific benzo[b]thiophene derivative, compound 9c, was found to be effective in reducing immobility time in the forced swimming test after acute administration, suggesting a rapid onset of action. unav.edu This is a noteworthy finding, as many current antidepressant medications require several weeks to achieve their full therapeutic effect. unav.edu The antidepressant-like effects of these compounds appear to be specific and not due to a general increase in locomotor activity. nih.gov

Endocrine Receptor Modulation (e.g., Selective Estrogen Receptor Modulators - SERMs)

Benzothiophene-based compounds have been extensively studied as selective estrogen receptor modulators (SERMs). nih.govnih.gov SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. acs.org This dual activity allows them to provide the benefits of estrogen in some tissues, such as bone, while blocking its potentially harmful effects in other tissues, like the breast and uterus. acs.org